molecular formula C18H13ClN2OS B5835395 N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide

N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide

Cat. No.: B5835395
M. Wt: 340.8 g/mol
InChI Key: QIXLSGUGJVVJSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide, also known as NCT-501, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in cancer treatment.

Mechanism of Action

N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide inhibits the activity of the Wnt/β-catenin signaling pathway by binding to the protein TNIK (Traf2- and Nck-interacting kinase). TNIK is a key regulator of the Wnt/β-catenin signaling pathway, and its inhibition by this compound leads to the downregulation of β-catenin, a transcription factor that promotes the growth and survival of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells, to enhance the sensitivity of cancer cells to chemotherapy, and to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, and to inhibit the formation of blood vessels that supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide for lab experiments is its selectivity for the Wnt/β-catenin signaling pathway. This allows researchers to specifically target this pathway without affecting other signaling pathways. Another advantage is its ability to enhance the sensitivity of cancer cells to chemotherapy, which could lead to the development of more effective cancer treatments. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experimental settings.

Future Directions

There are a number of potential future directions for research on N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide. One area of interest is the development of more potent analogs of this compound that could be more effective in inhibiting the Wnt/β-catenin signaling pathway. Another area of interest is the development of combination therapies that combine this compound with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, there is interest in exploring the potential applications of this compound in other diseases and conditions, such as Alzheimer's disease and osteoporosis.

Synthesis Methods

N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide is synthesized through a multi-step process that involves the reaction of 2-chloroaniline with carbon disulfide to form 2-chlorophenyl isothiocyanate. This intermediate is then reacted with 1-naphthylamine to form this compound. The final product is purified through column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit the activity of the Wnt/β-catenin signaling pathway, which is involved in the development and progression of various types of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the sensitivity of cancer cells to chemotherapy.

Properties

IUPAC Name

N-[(2-chlorophenyl)carbamothioyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2OS/c19-15-10-3-4-11-16(15)20-18(23)21-17(22)14-9-5-7-12-6-1-2-8-13(12)14/h1-11H,(H2,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXLSGUGJVVJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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